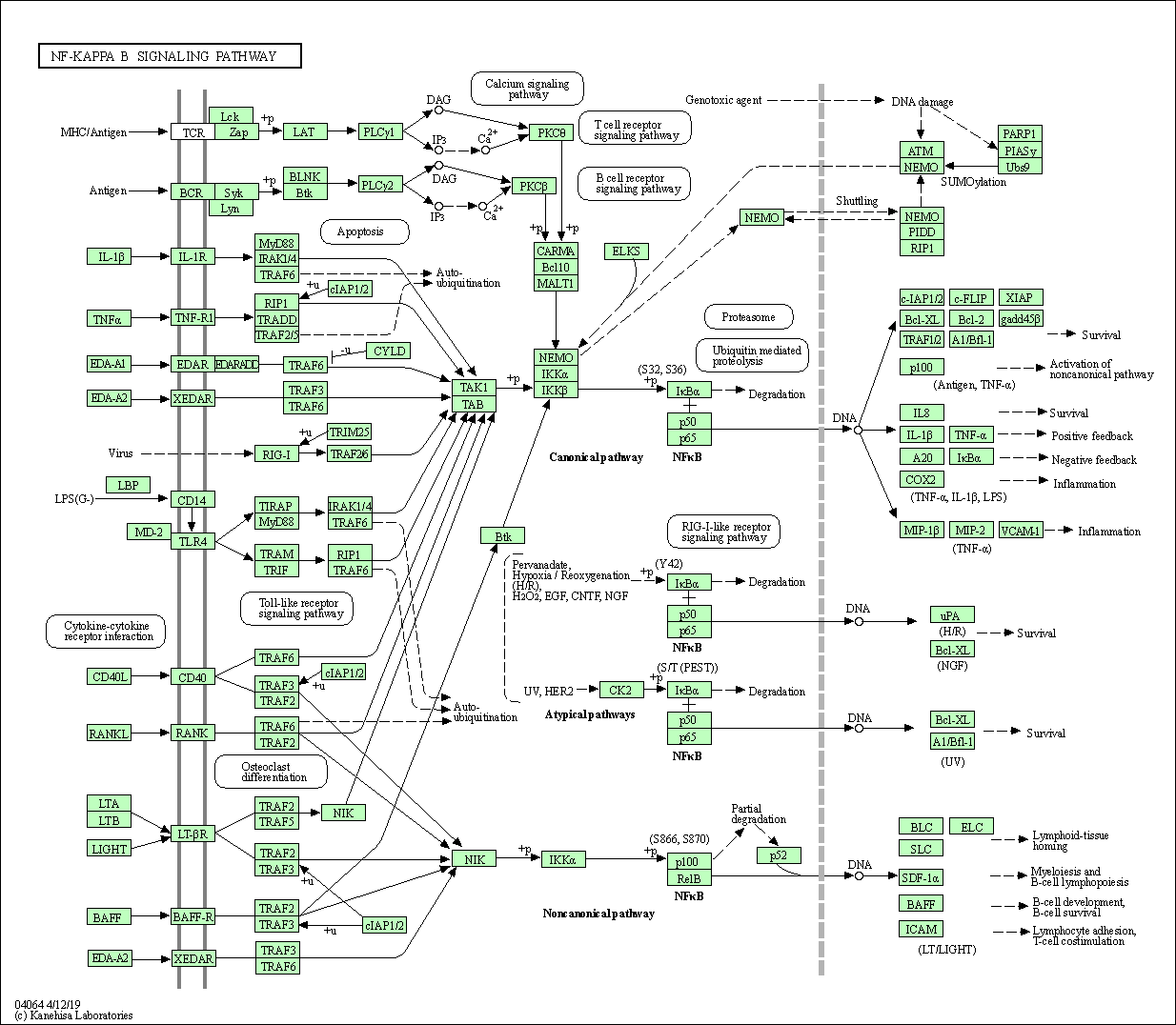

Nuclear factor-kappa B (NF-κB) is an ancient protein transcription factor and considered a regulator of innate immunity. NF-κB is found in almost all animal cell types. In mammals, the NF-κB family is composed of five related transcription factors: p50, p52, RelA (p65), c-Rel, and RelB. NF-κB controls the expression of genes involved in a number of physiological responses, including immune-inflammatory responses, acute-phase inflammatory responses, oxidative stress responses, cell adhesion, differentiation, and apoptosis. The nuclear factor-κB (NF-κB) signaling pathway plays a major role in the development, maintenance, and progression of most chronic diseases. NF-κB has been hypothesized to be a master regulator of evolutionarily conserved biochemical cascades.

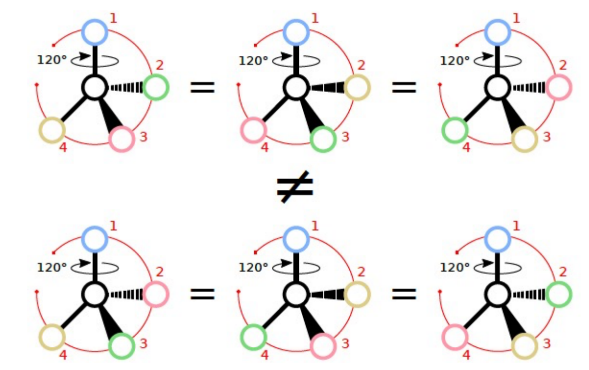

NF-κB activation occurs via two major signaling pathways: the canonical and the non-canonical NF-κB signaling pathways. The common regulatory step in both of these cascades is activation of an IκB kinase (IKK) complex consisting of catalytic kinase subunits (IKKα and/or IKKβ) and the regulatory non-enzymatic scaffold protein NEMO (NF-κB essential modulator also known as IKKγ). The canonical pathway is mainly activated by TNF-α, IL-1 and LPS. Non-canonical pathway is activated by LTα/β, CD40 ligand, and Blys/BAFF, but not by TNF-α, IL-1, and LPS. The canonical pathway mediates the activation of NF-κB1 p50, RELA and c-REL (which are also referred to as canonical NF-κB family members), whereas the non-canonical NF-κB pathway selectively activates p100-sequestered NF-κB members, predominantly NF-κB2 p52 and RELB (also referred to as non-canonical NF-κB family members).

NF-κB is important in regulating cellular responses because it belongs to the category of "rapid-acting" primary transcription factors, i.e., transcription factors that are present in cells in an inactive state and do not require new protein synthesis in order to become activated. This allows NF-κB to be a first responder to harmful cellular stimuli. Known inducers of NF-κB activity are highly variable and include reactive oxygen species (ROS), tumor necrosis factor alpha (TNFα), interleukin 1-beta (IL-1β), bacterial lipopolysaccharides (LPS), isoproterenol, cocaine, and ionizing radiation. NF-κB is a major transcription factor that regulates genes responsible for both the innate and adaptive immune response. In addition to roles in mediating cell survival, NF-κB has diverse functions in the nervous system including roles in plasticity, learning, and memory.

Activated NF-κB binds to specific DNA sequences in target genes, which are designated as κB elements, and regulates the transcription of over 500 genes involved in immunoregulation, growth regulation, inflammation, carcinogenesis, and apoptosis. NF-κB is frequently constitutively activated in patients with chronic inflammatory conditions such as cancer and pulmonary, cardiovascular, autoimmune, skin, and neurodegenerative diseases. NF-κB's ability to control multiple genes involved in human diseases makes the NF-κB signaling pathway a novel target for therapy. Due to the various levels of regulation, the NF-κB signaling pathway can be potentially targeted at various levels including kinases, phosphatases, ubiquitination, nuclear translocation, DNA binding, protein acetyltransferase, and methyltransferases.

NF-κB is important in regulating cellular responses because it belongs to the category of "rapid-acting" primary transcription factors, i.e., transcription factors that are present in cells in an inactive state and do not require new protein synthesis in order to become activated. This allows NF-κB to be a first responder to harmful cellular stimuli. Known inducers of NF-κB activity are highly variable and include reactive oxygen species (ROS), tumor necrosis factor alpha (TNFα), interleukin 1-beta (IL-1β), bacterial lipopolysaccharides (LPS), isoproterenol, cocaine, and ionizing radiation. NF-κB is a major transcription factor that regulates genes responsible for both the innate and adaptive immune response. In addition to roles in mediating cell survival, NF-κB has diverse functions in the nervous system including roles in plasticity, learning, and memory.

Activated NF-κB binds to specific DNA sequences in target genes, which are designated as κB elements, and regulates the transcription of over 500 genes involved in immunoregulation, growth regulation, inflammation, carcinogenesis, and apoptosis. NF-κB is frequently constitutively activated in patients with chronic inflammatory conditions such as cancer and pulmonary, cardiovascular, autoimmune, skin, and neurodegenerative diseases. NF-κB's ability to control multiple genes involved in human diseases makes the NF-κB signaling pathway a novel target for therapy. Due to the various levels of regulation, the NF-κB signaling pathway can be potentially targeted at various levels including kinases, phosphatases, ubiquitination, nuclear translocation, DNA binding, protein acetyltransferase, and methyltransferases.

The NF-κB pathway is often altered in both solid and hematopoietic malignancies, promoting tumor-cell proliferation and survival. Moreover, suppression of NF-κB limits the proliferation of cancer cells. Hence methods of inhibiting NF-κB signaling have potential therapeutic application in cancer and inflammatory diseases. Hundreds of NF-κB inhibitors have been developed. These inhibitors are mainly designed to target one of four key points in the NF-κB pathway: IKKs, NF-κB-subunit dimers, proteasome 26S in the case of proteasome inhibitors, and the Ub-ligase complex in the case of ubiquitination blockers. Many NF-κB inhibitors have demonstrated appreciable anticancer activity in preclinical approaches. Several of these molecules act as general inhibitors of NF-κB activation, while other molecules target specific steps; some molecules possibly target multiple steps in the NF-κB pathway.

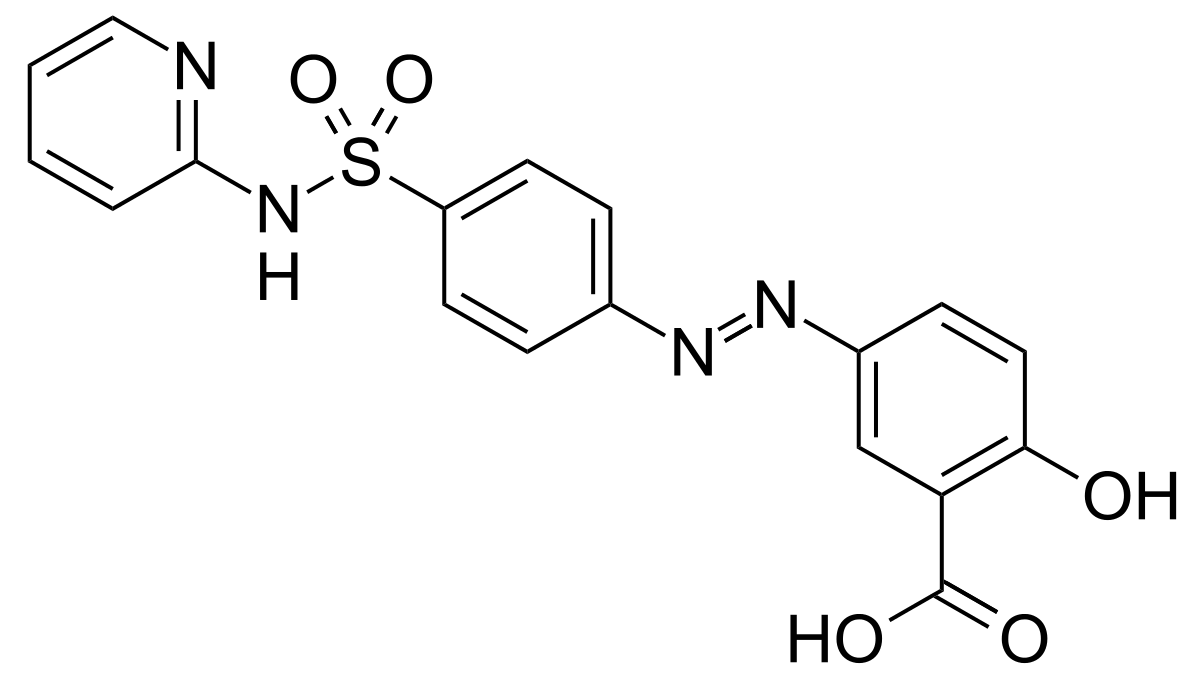

During the stimulation of the canonical NF-κB pathway, IKK complex, made of IKKα and IKKβ as kinase subunit and IKKγ as regulatory subunit, is activated. Activation of the IKK complex plays a central role in the canonical NF-κB pathway. Sulfasalazine, a disease-modifying anti-rheumatic drug launched for RA and other autoimmune disorders, was reported to directly inhibit IKKα and IKKβ by antagonizing ATP binding. Anti-inflammatory and immunosuppressive effects of Sulfasalazine are attributed to the suppression of NF-κB activation via inhibition of IKKs.

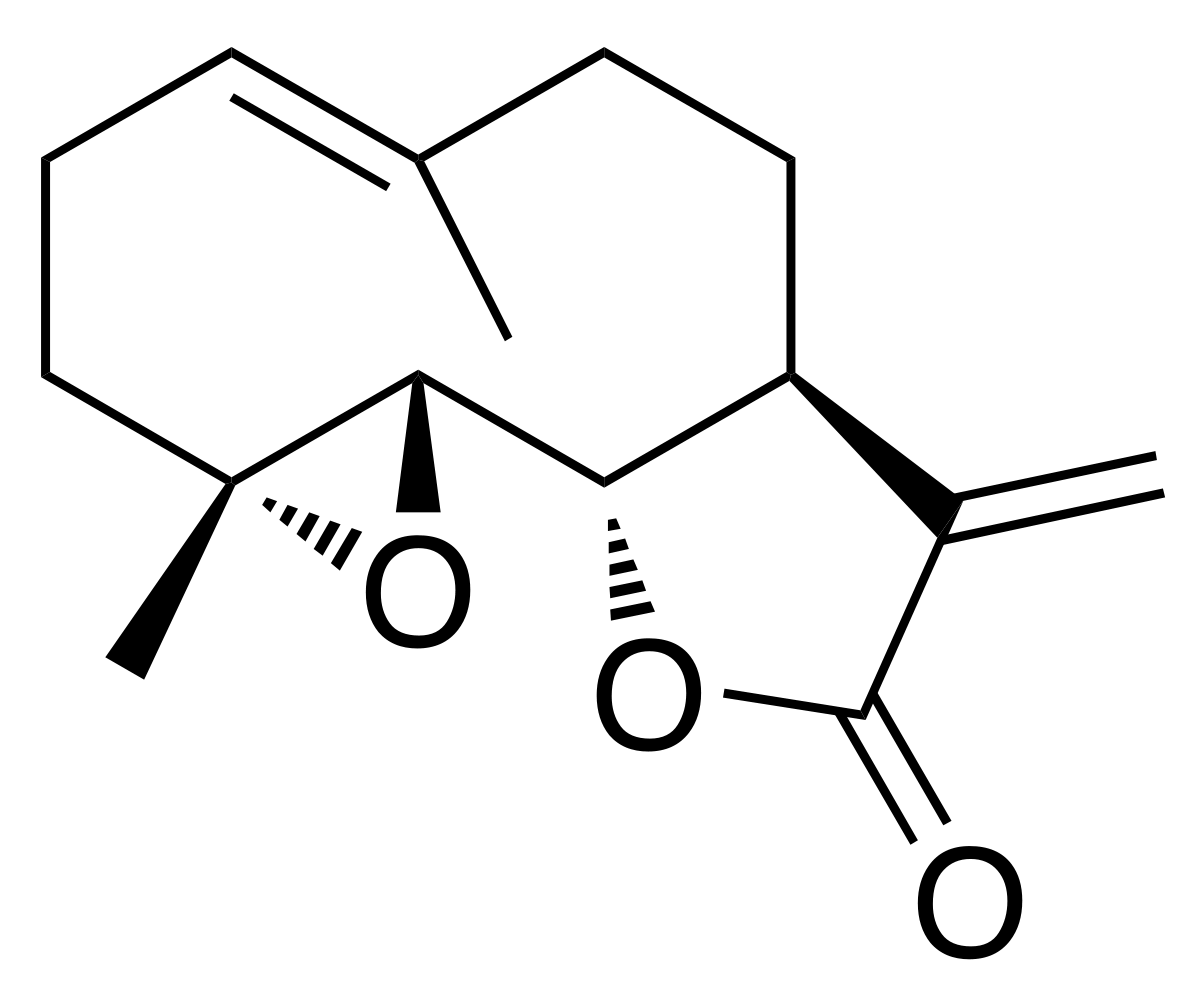

NF-κB activation requires the phosphorylation, polyubiquitination, and subsequent degradation of its inhibitory subunit, IκBα. Hence, inhibiting IκBα phosphorylation ultimately inhibits NF-κB's transcriptional activity. ATP analogs include natural products such as β-carboline and synthetic compounds such as SC-839, which has an approximately 200-fold preference for IKKβ compared to IKKα. Compounds that have allosteric effects on IKK structure include BMS-345541, a synthetic compound that binds to an allosteric site on both IKKα and IKKβ and has an approximately 10-fold greater inhibitory effect on IKKβ than on IKKα. Compounds that interact with Cys-179 IKKβ include thiol-reactive compounds such as parthenolide, arsenite, and certain epoxyquinoids.

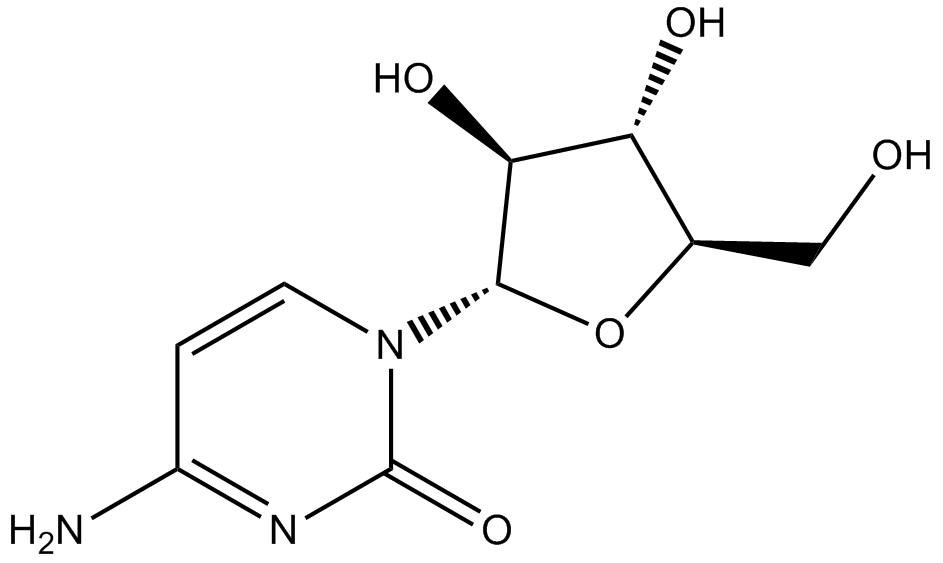

Because protein phosphorylation is a dynamic process whereby phosphatases counterbalance kinase action, phosphatases may be used to inhibit NF-κB activation. Cytosine arabinoside, a pyrimidine analog used to effectively treat acute leukemia, has been reported to induce apoptosis by activating protein phosphatases 2A and 2B-A and dephosphorylating the p65 subunit of NF-κB. PTEN, a tumor suppressor with phosphatase activity is known to inhibit NF-κB activation.

Because IκBα degradation is an important step in the NF-κB activation pathway, inhibiting the proteasomes that degrade IκBα may also serve as a tool for pharmacological intervention. The dipeptide boronate, bortezomib, the most-studied proteasome inhibitor in clinical development, has been shown to inhibit proliferation and induce apoptosis in head and neck. Bortezomib's antitumor properties correlate in part with its ability to inhibit IκBα degradation. Other well-known proteasome inhibitors include ALLnL, LLM, Z-LLnV, and Z-LLL, lactacystine, N-cbz-Leu-Leu-leucinal (MG132), MG115, and ubiquitin ligase inhibitors. Several serine protease inhibitors with chymotrypsin-like specificity, including DCIC, TPCK, TLCK, BTEE, APNE, are also able to block proteasome function.

The most direct strategy for blocking NF-κB activation is to block NF-κB from binding to specific κB sites on DNA. Some sesquiterpene lactones (SLs) have been reported to inhibit NF-κB by interacting with Cys-38 in the DNA-binding loop of RelA. Recently, a computer-based structural comparison of 103 SLs predicted that a methylene-carbonyl substructure is important for SL-based inhibition of RelA at Cys-38. Some SLs, including parthenolide, have been shown to inhibit IKKβ through the reactive Cys-179 in the kinase activation loop.

In the canonical and non-canonical NF-κB pathways, proteolytic degradation modulates multiple steps. In the canonical pathway, proteasomal degradation of IκB leads to the release of the active NF-κB complex (p50/RelA). In the non-canonical pathway, NIK/IKKα mediated phosphorylation of p100 converts it into p52 through partial proteolysis. Marizomib is a naturally occurring broad-spectrum proteasome inhibitor isolated from the marine actinomycetes Salinispora tropica a cytotoxic constituent called salinosporamide A. It is reported to be less toxic, more efficient, and structurally different from other approved proteasome inhibitors.

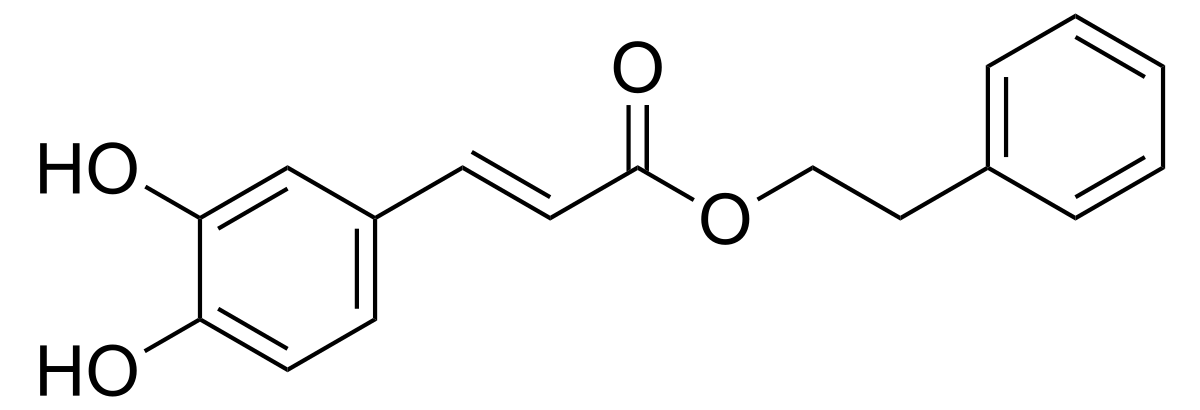

Antioxidants were suggested as possible NF-κB inhibitors many years ago. In some cell types, antioxidants can inhibit the induction of NF-κB activity in response to a variety of stimuli. The ways in which antioxidants block NF-κB activation remain unclear, but it is likely that they act at different steps in the NF-κB pathway in different cell types. Caffeic acid phenethyl ester, a phenolic antioxidant, has been reported to cause direct interference with DNA binding by NF-κB that can be reversed by dithiothreitol.

Various anti-inflammatory agents including glucocorticoids, non-steroid anti-inflammatory drugs (NSAIDs), and immunosuppressants have been developed to block NF-κB activation. Glucocorticoids, which are commonly used as anti-inflammatory drugs, strongly inhibit NF-κB activation by mechanisms that are not completely understood but likely include inhibition of DNA binding, IKK activity, and transactivation. NSAIDs such as sodium salicylate (aspirin) and sulindac have been reported to inhibit NF-κB activation by inhibiting IκBα phosphorylation. Several well-known immunosuppressants are known to target NF-κB by distinct mechanisms, some precluding NF-κB nuclear translocation, some through inhibiting calcineurin, some by binding heat-shock proteins, and some by modulating the DNA binding or transactivation potential of NF-κB.

NF-κB signaling pathway plays a critical role in almost all chronic diseases and are well-studied and mapped out. It involves multiple players that not only play key roles in signaling but also are targetable from a drug discovery aspect. This has prompted researchers all over the world to explore thousands of molecules for modulating this pathway. Identification of established drugs showing additional NF-κB activity has led to the repurposing of drugs for new indications and thus further propelled research in this field. However, the molecules that block NF-κB activation lack specificity and thus interfere with NF-κB's physiological roles in immunity, inflammation, and cellular homeostasis. One of the major challenges facing researchers is to develop NF-κB inhibitors aimed at treating different diseases based on their ability to target specific pathways or cells, thereby avoiding the risk of undesired side effects. Looking forward, we will definitely see more compounds that inhibit NF-κB pathways that not only will qualify for clinical trials but also get approved for administration in patients.